Cas no 2307716-86-3 (3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one)
![3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one structure](https://ja.kuujia.com/scimg/cas/2307716-86-3x500.png)
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one 化学的及び物理的性質
名前と識別子
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- 3-[(2-fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one
- EN300-26582964
- Z1661111348
- 2307716-86-3
- 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one
-
- インチ: 1S/C15H12FN3O3/c16-12-8-11(19(21)22)6-7-13(12)17-14-9-18(15(14)20)10-4-2-1-3-5-10/h1-8,14,17H,9H2
- InChIKey: QGBLASDJZYSJHC-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1NC1C(N(C2C=CC=CC=2)C1)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 301.08626942g/mol
- どういたいしつりょう: 301.08626942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582964-0.05g |
3-[(2-fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one |
2307716-86-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-oneに関する追加情報
Introduction to 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one (CAS No: 2307716-86-3)
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2307716-86-3, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, featuring a combination of aromatic rings and an azetidinone core, suggests potential applications in the design of novel therapeutic agents.
The significance of this compound lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The presence of both fluoro and nitro substituents on the phenyl ring enhances its reactivity, making it an attractive building block for medicinal chemists. Additionally, the azetidinone moiety introduces a cyclic amide functionality, which is known to be a critical pharmacophore in many bioactive molecules.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various biological pathways. The structure of 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one aligns well with this trend, as it contains multiple sites for functionalization that can be exploited to modulate its binding affinity and selectivity. This flexibility has made it a subject of interest for researchers aiming to develop drugs with improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The combination of fluoro and nitro groups is often associated with enhanced blood-brain barrier penetration, which is crucial for therapeutic agents targeting central nervous system (CNS) diseases. Furthermore, preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes involved in neurodegenerative processes.
The synthesis of 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of key intermediates such as 2-fluoro-4-nitrobenzene and phenylglycine derivatives. These intermediates are then coupled through condensation reactions to form the azetidinone ring system. Subsequent modifications introduce the amino group at the appropriate position, completing the synthesis of the target molecule.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to streamline the reaction sequences, reducing both reaction times and byproduct formation. These improvements have not only enhanced the accessibility of 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one but also paved the way for rapid screening of its derivatives.
In terms of pharmacological evaluation, several analogs of this compound have been synthesized and tested for their biological activity. Initial studies have shown promising results in vitro, particularly concerning their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain pathways. The presence of both fluoro and nitro substituents appears to enhance binding interactions with these target enzymes, suggesting potential therapeutic benefits.
The structural features of 3-[2-fluoro-4-nitrophenyl]amino]-1-phenylazetidin-2-one also make it an attractive scaffold for structure-based drug design. High-resolution crystal structures of enzyme complexes with related compounds have provided valuable insights into how these molecules interact at a molecular level. These structural data are being used to guide the design of next-generation inhibitors with improved potency and selectivity.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify key interaction points between the molecule and its biological targets. By leveraging computational tools, researchers can accelerate the discovery process by rapidly screening large libraries of derivatives without extensive experimental work.
Future directions for research on 3-[2-fluoro-4-nitrophenyl]amino]-1-phenylazetidin-2-one include exploring its potential as a prodrug or precursor for more complex therapeutic agents. The versatility of its molecular framework allows for further modifications that could enhance its pharmacological properties or improve its delivery characteristics. Additionally, investigating its behavior in preclinical models will provide crucial data on its safety and efficacy before human trials can commence.
The development of novel pharmaceuticals is an iterative process that relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 3-[2-fluoro-4-nitrophenyl]amino]-1-phenylazetidin-2-one exemplifies how a single compound can serve as a springboard for multiple lines of investigation, each contributing to our understanding of disease mechanisms and therapeutic strategies.
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